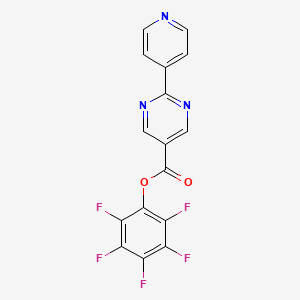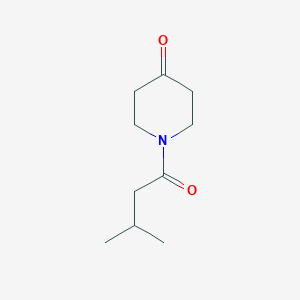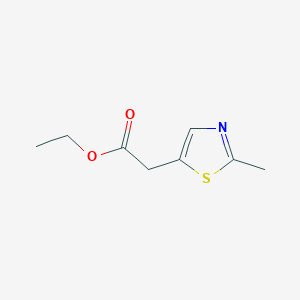
Ethyl 2-(2-methylthiazol-5-yl)acetate
概要
説明
Ethyl 2-(2-methylthiazol-5-yl)acetate is a chemical compound with the molecular formula C8H11NO2S . It is also known as raspberry ketone.
Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI string:InChI=1S/C8H11NO2S/c1-3-11-8(10)4-7-5-9-6(2)12-7/h5H,3-4H2,1-2H3 . The Canonical SMILES representation is CCOC(=O)CC1=CN=C(S1)C . Physical and Chemical Properties Analysis
This compound has a molecular weight of 185.25 g/mol . It has a computed XLogP3-AA value of 1.5, indicating its lipophilicity . It has 0 hydrogen bond donors and 4 hydrogen bond acceptors . The compound has 4 rotatable bonds . The topological polar surface area is 67.4 Ų . The compound has a complexity of 163 . The storage temperature is 2-8°C .科学的研究の応用
Chemical Synthesis and Structural Analysis
Compounds similar to Ethyl 2-(2-methylthiazol-5-yl)acetate are frequently utilized in the synthesis of more complex molecules. For instance, ethyl (1,2-benzisothiazol-3-yl)cyanoacetate and related derivatives have been explored for their unique tautomeric behaviors and potential in synthesizing benzisothiazole derivatives, highlighting their significance in chemical synthesis and structural analysis (Carrington et al., 1972). Additionally, the synthesis of ethyl(Z)-2-hydroxyimino-2-(2-aminothiazol-4-yl)acetate through various chemical processes underscores the versatility and importance of thiazole derivatives in medicinal chemistry (Wang Li, 2007).
Biological Activities and Applications
This compound-related compounds have been investigated for their biological activities. For example, ethyl 2-(2-acetamidothiazol-4-yl)acetate has been studied for its DNA binding interactions, providing insights into potential applications in drug design and pharmacology (Iqbal et al., 2019). Such studies illustrate the compound's relevance in understanding molecular interactions and developing therapeutic agents.
Material Science and Corrosion Inhibition
Research into triazole derivatives, structurally related to this compound, has demonstrated their effectiveness as corrosion inhibitors for metals in acidic environments (Nahlé et al., 2021). This application is crucial for extending the lifespan of metal structures and components, showcasing the compound's potential utility in industrial and engineering contexts.
Coordination Chemistry
Compounds within the thiazole and triazole families are also utilized in the synthesis of coordination polymers, demonstrating the versatility of these molecules in forming complex structures with potential applications in catalysis, material science, and nanotechnology (Hu et al., 2016).
作用機序
Target of Action
Ethyl 2-(2-methylthiazol-5-yl)acetate is a chemical compound that primarily targets the CB2 receptor . The CB2 receptor is part of the endocannabinoid system, which plays a crucial role in regulating our physiology, mood, and everyday experience. The modulation of this receptor can have significant effects on inflammation and pain .
Mode of Action
The interaction of this compound with its target, the CB2 receptor, results in a modulation of the receptor’s activity . This modulation can lead to a decrease in the perception of pain and inflammation .
Biochemical Pathways
It is known that the compound’s interaction with the cb2 receptor can influence various biochemical pathways related to pain and inflammation .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the modulation of the CB2 receptor . This modulation can lead to a decrease in the perception of pain and inflammation, providing potential therapeutic benefits .
Safety and Hazards
生化学分析
Biochemical Properties
Ethyl 2-(2-methylthiazol-5-yl)acetate plays a significant role in biochemical reactions by selectively modulating the CB2 receptor . This interaction is crucial for its anti-inflammatory and analgesic properties. The compound interacts with various enzymes, proteins, and other biomolecules, including the CB2 receptor, which is a G-protein-coupled receptor involved in the immune response. The nature of these interactions involves binding to the receptor, leading to a cascade of intracellular signaling events that result in the modulation of inflammation and pain.
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . The compound’s interaction with the CB2 receptor leads to the activation of signaling pathways that regulate immune responses, thereby reducing inflammation. Additionally, it affects gene expression by upregulating or downregulating specific genes involved in inflammatory processes. The compound also impacts cellular metabolism by altering the production of metabolic intermediates and energy molecules.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, particularly the CB2 receptor . Upon binding to the receptor, the compound induces conformational changes that activate intracellular signaling pathways. These pathways include the inhibition or activation of enzymes, leading to changes in gene expression and protein synthesis. The compound’s ability to modulate enzyme activity is crucial for its anti-inflammatory and analgesic effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time due to its stability and degradation properties . The compound is stable at temperatures between 2-8°C, which is essential for maintaining its efficacy during experiments. Over time, the compound may degrade, leading to a reduction in its biological activity. Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in reducing inflammation and pain in in vitro and in vivo models.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . At lower doses, the compound effectively reduces inflammation and pain without causing significant adverse effects. At higher doses, it may exhibit toxic or adverse effects, including potential damage to liver and kidney tissues. Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic effects without causing toxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways, including those related to inflammation and pain modulation . The compound interacts with enzymes and cofactors that regulate these pathways, leading to changes in metabolic flux and metabolite levels. For instance, it may inhibit enzymes involved in the production of pro-inflammatory mediators, thereby reducing inflammation. Additionally, the compound’s metabolism may produce active metabolites that contribute to its overall biological activity.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions facilitate the compound’s localization and accumulation in target tissues, such as inflamed areas. The compound’s distribution is crucial for its therapeutic effects, as it needs to reach the site of inflammation to exert its anti-inflammatory and analgesic properties.
Subcellular Localization
This compound exhibits specific subcellular localization, which is essential for its activity and function . The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. This localization allows the compound to interact with its target biomolecules, such as the CB2 receptor, and modulate cellular processes effectively.
特性
IUPAC Name |
ethyl 2-(2-methyl-1,3-thiazol-5-yl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2S/c1-3-11-8(10)4-7-5-9-6(2)12-7/h5H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGPWSBLQRKGRSH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CN=C(S1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70606573 | |
| Record name | Ethyl (2-methyl-1,3-thiazol-5-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70606573 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60588-60-5 | |
| Record name | Ethyl (2-methyl-1,3-thiazol-5-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70606573 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



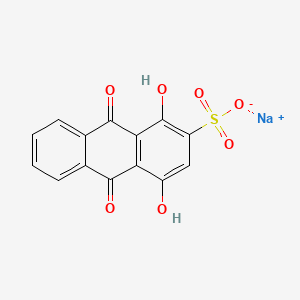
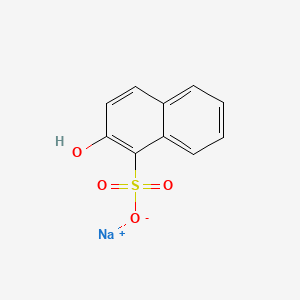
![2-[(3,5-Dimethoxyphenyl)carbamoyl]benzoic acid](/img/structure/B1629446.png)
![Ethane-1,2-diol;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol;propane-1,3-diol](/img/structure/B1629448.png)

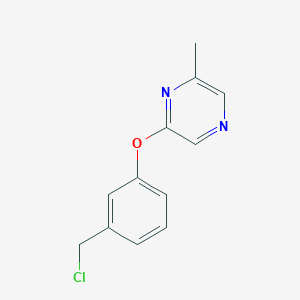
![3-Bromo-2-[4-(bromomethyl)phenyl]thiophene](/img/structure/B1629452.png)
